molecular formula C9H11Cl2N3O2 B11857116 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid

2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid

Katalognummer: B11857116
Molekulargewicht: 264.11 g/mol
InChI-Schlüssel: KYABLKNEPOZACQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid is a chemical compound that features a pyridazine ring substituted with chlorine atoms at positions 3 and 6

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid typically involves the reaction of 3,6-dichloropyridazine with an appropriate amine and a carboxylic acid derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridazine ring .

Wissenschaftliche Forschungsanwendungen

2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways or metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups.

Eigenschaften

Molekularformel

C9H11Cl2N3O2

Molekulargewicht

264.11 g/mol

IUPAC-Name

2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C9H11Cl2N3O2/c1-4(2)7(9(15)16)12-5-3-6(10)13-14-8(5)11/h3-4,7H,1-2H3,(H,12,13)(H,15,16)

InChI-Schlüssel

KYABLKNEPOZACQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)O)NC1=CC(=NN=C1Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.